1-azidobutan-2-ol
Description
Properties
CAS No. |
152264-24-9 |
|---|---|
Molecular Formula |
C4H9N3O |
Molecular Weight |
115.1 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for 1 Azidobutan 2 Ol
Regioselective Ring-Opening Reactions of Epoxides
The ring-opening of epoxides with nucleophiles is a fundamental reaction in organic synthesis. In the case of unsymmetrical epoxides like 1,2-epoxybutane (B156178), the regioselectivity of the nucleophilic attack is a critical consideration. The reaction can proceed via two pathways, leading to the formation of either 1-azidobutan-2-ol (B1368939) or 2-azidobutan-1-ol. The outcome is influenced by the reaction conditions, including the nature of the azide (B81097) source, the solvent system, and the presence of any catalysts.
Synthesis from 1,2-Epoxybutane with Azide Nucleophiles
The reaction of 1,2-epoxybutane with an azide nucleophile is a direct and widely used method for the synthesis of this compound. semanticscholar.org The azide ion (N₃⁻) acts as the nucleophile, attacking one of the electrophilic carbon atoms of the epoxide ring, leading to its opening and the formation of an azido (B1232118) alcohol. semanticscholar.org
Sodium azide (NaN₃) is a common and cost-effective source of the azide nucleophile for the ring-opening of epoxides. semanticscholar.orgorganic-chemistry.org It is an ionic solid that dissolves in suitable solvents to provide the azide ions necessary for the reaction. The use of sodium azide often requires the presence of a proton source or a co-reagent to facilitate the opening of the epoxide ring and to protonate the resulting alkoxide. semanticscholar.org
The reaction conditions for the synthesis of this compound from 1,2-epoxybutane and sodium azide can be varied to optimize the yield and regioselectivity. A classical approach involves using sodium azide in the presence of ammonium (B1175870) chloride (NH₄Cl) in a mixed solvent system, such as methanol (B129727)/water. semanticscholar.org The reaction is typically carried out at elevated temperatures, for instance, 80 °C, and can require several hours to reach completion. semanticscholar.org Under these conditions, the nucleophilic attack of the azide ion generally occurs at the less substituted carbon (C1) of the 1,2-epoxybutane, leading to the preferential formation of this compound. semanticscholar.org
The pH of the reaction medium can significantly influence the regioselectivity of the epoxide ring-opening. cmu.edu In basic or neutral aqueous solutions, the attack of the azide ion predominantly occurs at the sterically less hindered carbon atom. cmu.edu However, under acidic conditions, the regioselectivity can be reversed, favoring attack at the more substituted carbon. cmu.edu
Alternative solvent systems and promoters have been explored to improve the efficiency and conditions of the reaction. For example, the use of Oxone® in aqueous acetonitrile (B52724) has been reported to facilitate the highly regioselective azidolysis of epoxides at room temperature. organic-chemistry.org
Table 1: Representative Reaction Conditions for the Synthesis of this compound
| Azide Source | Co-reagent/Catalyst | Solvent System | Temperature (°C) | Time (h) | Major Product | Reference |
| Sodium Azide | Ammonium Chloride | Methanol/Water | 80 | 48 | This compound | semanticscholar.org |
| Sodium Azide | Oxone® | Acetonitrile/Water | Room Temp. | N/A | This compound | organic-chemistry.org |
| Sodium Azide | N/A (pH 9.5) | Water | 30 | 12 | This compound | cmu.edu |
This table is for illustrative purposes and specific yields are not provided as they can vary based on the precise experimental setup.
Enantioselective Epoxide Ring Opening for Chiral this compound
The synthesis of enantiomerically pure this compound is of significant interest as these chiral building blocks are precursors to valuable chiral amino alcohols. mdpi.com This is achieved through the enantioselective ring-opening of racemic or meso-epoxides, or the kinetic resolution of racemic epoxides. nih.govresearchgate.net
Catalytic asymmetric ring opening (ARO) of epoxides with azides is a powerful strategy for producing chiral azido alcohols. nih.govresearchgate.net This approach utilizes a chiral catalyst to control the stereochemical outcome of the reaction, leading to the formation of one enantiomer in excess. nih.gov
Chiral metal-salen complexes have emerged as highly effective catalysts for the asymmetric ring-opening of epoxides. mdpi.comnih.gov Salen ligands are tetradentate Schiff bases that can be readily synthesized and modified to create a chiral environment around a metal center. thieme-connect.com
Jacobsen and co-workers have developed highly efficient cobalt(II)-salen complexes for the hydrolytic kinetic resolution (HKR) of terminal epoxides. sigmaaldrich.com In a kinetic resolution, one enantiomer of the racemic epoxide reacts faster with a nucleophile in the presence of the chiral catalyst, leaving the unreacted epoxide enriched in the other enantiomer. This methodology can be adapted for the azidolysis of terminal epoxides like 1,2-epoxybutane. The active catalyst is often a Co(III) species, formed in situ. sigmaaldrich.com These reactions can provide both the enantioenriched azido alcohol product and the unreacted epoxide with high enantiomeric excess. sigmaaldrich.com
The mechanism of these reactions is thought to involve the cooperative activation of both the epoxide and the azide nucleophile by the metal-salen complex. nih.govunits.it This dual activation facilitates the nucleophilic attack and controls the enantioselectivity of the transformation.
Table 2: Examples of Chiral Catalysts in Asymmetric Epoxide Opening
| Catalyst Type | Metal Center | Nucleophile | Epoxide Type | Outcome | Reference |
| Salen Complex | Chromium(III) | TMSN₃ | meso-Epoxides | Enantioselective Ring Opening | nih.govunits.it |
| Salen Complex | Cobalt(II)/(III) | H₂O/Azide | Terminal Epoxides | Hydrolytic Kinetic Resolution | nih.govsigmaaldrich.com |
This table provides a general overview of catalyst systems and their applications in asymmetric epoxide opening reactions.
Use of Trimethylsilyl (B98337) Azide (TMSN₃) and Hydrazoic Acid (HN₃)
Trimethylsilyl azide (TMSN₃) serves as a safer and more convenient source of the azide nucleophile compared to the highly toxic and explosive hydrazoic acid (HN₃). wikipedia.orggoogle.com TMSN₃ can be used in conjunction with various catalysts for the ring-opening of epoxides. wikipedia.orgresearchgate.net For instance, the reaction of cyclohexene (B86901) oxide with TMSN₃ in the presence of a chiral (salen)CrCl complex initially forms a chlorohydrin, with the active catalyst being the corresponding azide complex, (salen)CrN₃. units.it The reaction between the epoxide and azide is interestingly independent of one another and inhibited by the other, with the rate law showing a second-order dependence on the catalyst, suggesting a bimetallic mechanism. units.it
Hydrazoic acid, often generated in situ from sodium azide, can also be used. nih.gov The thermal reaction of HN₃ with alkynes is sluggish, but its reactivity can be enhanced. nih.gov In the context of epoxide opening, HN₃ is an effective azide source, particularly when used with highly active catalytic systems like the aforementioned heterobimetallic Schiff-bases. researchgate.net
Kinetic Resolution Approaches in Enantioselective Synthesis
Kinetic resolution is a powerful strategy for obtaining enantiomerically pure compounds from a racemic mixture. mdpi.comprinceton.eduunipd.itsioc-journal.cn In the context of this compound synthesis, this involves the enantioselective reaction of a chiral catalyst with one enantiomer of racemic 1,2-epoxybutane at a faster rate than the other. ethz.ch This leaves the unreacted epoxide enantiomerically enriched.
The effectiveness of a kinetic resolution is quantified by the selectivity factor (s), which is the ratio of the reaction rates of the two enantiomers (k_fast/k_slow). ethz.ch A high s-factor is desirable for practical applications. unipd.it Metal-salen complexes, particularly those of chromium and cobalt, have been successfully employed in the kinetic resolution of terminal epoxides via azidolysis. mdpi.com For example, dimeric Co(II)salen complexes activated by Group 13 metals are effective for the azidolytic kinetic resolution of terminal epoxides. mdpi.com The resulting chiral azido alcohols and the remaining unreacted epoxides are both valuable synthetic intermediates. researchgate.net
Direct Azidation of Alcohols
An alternative synthetic strategy involves the direct conversion of an alcohol functional group to an azide.
One-Pot Protocols from Corresponding Alcohols
One-pot procedures for the direct conversion of alcohols to azides are highly advantageous as they avoid the isolation of intermediate compounds. researchgate.netias.ac.in
A practical and efficient one-pot method for synthesizing alkyl azides from the corresponding alcohols involves the use of a reagent system composed of triphenylphosphine (B44618) (PPh₃), iodine (I₂), imidazole, and sodium azide (NaN₃). researchgate.netias.ac.in In this procedure, the alcohol is treated with an equimolecular mixture of PPh₃, I₂, and imidazole, which is thoroughly ground before the addition of a solution of NaN₃ in a solvent like dimethyl sulfoxide (B87167) (DMSO). ias.ac.in This method is highly chemoselective and provides good to excellent yields for primary and secondary alcohols. researchgate.netias.ac.in The reaction proceeds at room temperature and is a significant improvement over two-step protocols that go through a halogenated intermediate or Mitsunobu-type reactions. researchgate.net
Solvent Considerations (e.g., Dimethylsulfoxide (DMSO))
The selection of a suitable solvent is critical in the synthesis of azidoalcohols like this compound, particularly in reactions involving the ring-opening of epoxides with an azide source. The solvent's properties can significantly influence reaction rates, yields, and regioselectivity. Dimethylsulfoxide (DMSO) is a commonly employed solvent in this context due to its polar aprotic nature, which effectively solvates the cation of the azide salt (e.g., sodium azide, NaN₃) while leaving the azide anion relatively free to act as a nucleophile.
In a study focusing on the azidolysis of various epoxides, DMSO was used as the solvent in the reaction of 1,2-epoxybutane with sodium azide. This reaction, conducted at 70°C for 24 hours, resulted in the formation of 1-azido-2-butanol with a yield of 78%. The use of DMSO in this case facilitates the nucleophilic attack of the azide ion on the less substituted carbon of the epoxide ring, leading to the desired primary azide. The reaction conditions are summarized in the table below.
| Reactant | Reagent | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) |
| 1,2-Epoxybutane | Sodium Azide (NaN₃) | DMSO | 70 | 24 | This compound | 78 |
This table summarizes the reaction conditions for the synthesis of this compound via epoxide ring-opening in DMSO.
Nucleophilic Substitution of Hydroxyl Groups with Azide Anion
An alternative approach to synthesizing this compound involves the direct nucleophilic substitution of a hydroxyl group in a suitable precursor with the azide anion. This method is advantageous when the starting material is a diol or when specific stereochemistry needs to be introduced or inverted. However, since the hydroxyl group is a poor leaving group, its activation is a necessary prerequisite for the substitution to occur.
To facilitate the nucleophilic substitution, the hydroxyl group must first be converted into a better leaving group. This is typically achieved in situ by reacting the alcohol with an activating agent. Common strategies include the conversion of the hydroxyl group into a sulfonate ester, such as a tosylate or mesylate. These sulfonate esters are excellent leaving groups, readily displaced by nucleophiles like the azide anion.
For instance, a diol precursor such as butane-1,2-diol can be selectively activated at one of the hydroxyl groups. The primary hydroxyl group is generally more reactive towards sterically demanding activating agents. Once activated, the subsequent reaction with an azide source, like sodium azide, proceeds via an Sₙ2 mechanism to yield this compound. The choice of reaction conditions, including the solvent and temperature, is crucial to ensure high yields and minimize side reactions.
Catalysts can be employed to promote the azidation of alcohols. Boron trifluoride-diethyl etherate (BF₃·OEt₂) is a Lewis acid catalyst that can activate the hydroxyl group, facilitating its substitution. In the presence of BF₃·OEt₂, the hydroxyl group can be protonated or coordinated to the Lewis acid, enhancing its leaving group ability.
A study demonstrated the use of BF₃·OEt₂ in the azidation of secondary alcohols using azidotrimethylsilane (B126382) (TMSN₃). This method provides a direct route to convert the hydroxyl group of a precursor like butan-2-ol into an azide. The reaction proceeds through the activation of the alcohol by the Lewis acid, followed by nucleophilic attack of the azide from TMSN₃. This catalytic approach can be advantageous as it may offer milder reaction conditions compared to the formation and isolation of sulfonate esters.
Chemo-Enzymatic and Biocatalytic Approaches
Chemo-enzymatic and biocatalytic methods represent a powerful and increasingly popular strategy for the synthesis of chiral compounds like this compound. These approaches leverage the high selectivity and efficiency of enzymes to perform key transformations, often under mild and environmentally benign conditions.
While direct enzymatic azidation of an alcohol is not a common transformation, enzymes can be used to generate precursors in a highly enantioselective manner. For example, halohydrin dehalogenases are a class of enzymes capable of catalyzing the ring-opening of epoxides with various nucleophiles, including azide. This enzymatic azidolysis can proceed with high regioselectivity and enantioselectivity, providing access to enantiopure azidoalcohols. The general principle involves the enzyme activating the epoxide and facilitating the nucleophilic attack of the azide ion at a specific carbon atom.
Lipases are versatile enzymes widely used in organic synthesis for their ability to catalyze the acylation and deacylation of alcohols with high enantioselectivity. This capability can be harnessed in the synthesis of precursors for this compound. For example, a lipase (B570770) can be used for the kinetic resolution of a racemic diol, such as butane-1,2-diol.
In a typical lipase-catalyzed resolution, one enantiomer of the diol is selectively acylated, leaving the other enantiomer unreacted. The acylated and unreacted diols can then be separated. The unreacted, enantiomerically enriched diol can then be carried forward in the synthesis. For instance, the remaining hydroxyl groups of the enriched diol can be selectively activated and substituted to yield enantiopure this compound. A study on the enzymatic acylation of diols using Candida antarctica lipase B (CAL-B) demonstrated the feasibility of producing enantiomerically enriched monoesters from racemic 1,2-diols. This enzymatic step is crucial for establishing the stereochemistry of the final azidoalcohol product.
| Enzyme | Substrate | Acylating Agent | Product | Application |
| Candida antarctica Lipase B (CAL-B) | Racemic 1,2-diols | Vinyl acetate | Enantiomerically enriched monoesters | Precursor for chiral azidoalcohols |
This table illustrates the use of lipase-catalyzed reactions in the synthesis of chiral precursors for compounds like this compound.
Chemical Reactivity and Transformations of 1 Azidobutan 2 Ol
Reactions Involving the Azide (B81097) Moiety
The azide group (-N₃) in 1-azidobutan-2-ol (B1368939) is a key center of reactivity, enabling its participation in nucleophilic substitution, reduction, and cycloaddition reactions.
Nucleophilic Substitution Reactions
Nucleophilic substitution reactions involve the replacement of the azide group, a good leaving group, by another nucleophile. This class of reactions is fundamental in organic synthesis for introducing a variety of functional groups. wikipedia.org
The azide group in this compound can be displaced by various nucleophiles. For instance, halides (like chloride, bromide, and iodide) and amines can act as nucleophiles to replace the azide group. physicsandmathstutor.comlibretexts.org The reaction with amines is particularly notable as it can lead to the formation of diamino compounds, although the primary amine product can itself act as a nucleophile, potentially leading to polyalkylation. libretexts.org The general mechanism for nucleophilic substitution can proceed via Sₙ1 or Sₙ2 pathways, depending on the substrate structure, leaving group ability, nucleophile strength, and solvent conditions. chemguide.co.uk
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile | Reagent Example | Product Type |
| Halide | Sodium Bromide | 1-bromo-2-butanol |
| Amine | Ammonia | 1,2-diaminobutane |
Reduction of the Azido (B1232118) Group to Amine
The reduction of the azido group is a crucial transformation that converts azides into primary amines. This reaction is highly valued in organic synthesis for its efficiency and the relative stability of the azide precursor. google.comyoutube.com The resulting product from the reduction of this compound is 1-amino-2-butanol, a valuable chiral building block and intermediate in the synthesis of various compounds. chemicalbook.comnih.gov
Catalytic hydrogenation is a widely used method for the reduction of azides. google.com This process typically involves reacting the azide with hydrogen gas (H₂) in the presence of a metal catalyst, most commonly palladium on carbon (Pd/C). u-tokyo.ac.jpmasterorganicchemistry.com The reaction is generally clean and efficient, proceeding under atmospheric pressure of hydrogen. u-tokyo.ac.jplibretexts.org Protic solvents like ethanol (B145695) or methanol (B129727) are often preferred as they can accelerate the reaction rate. reddit.comdiva-portal.org The reaction proceeds via the syn-addition of hydrogen atoms to the azide group on the catalyst surface. masterorganicchemistry.comlibretexts.org
Table 2: Catalytic Hydrogenation of this compound
| Reagents | Catalyst | Solvent | Product |
| H₂ | 10% Pd/C | Ethanol | 1-Amino-2-butanol |
Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of converting azides to primary amines. youtube.com The reaction is typically carried out in an anhydrous ether solvent, such as diethyl ether or tetrahydrofuran. chemguide.co.uk LiAlH₄ is a strong source of hydride ions (H⁻), which attack the electrophilic nitrogen of the azide group. libretexts.org Due to its high reactivity, LiAlH₄ reacts violently with water and alcohols, necessitating anhydrous conditions. chemguide.co.uk The reaction mixture is usually worked up with water or a dilute acid to neutralize the reactive aluminum species and protonate the resulting amine. libretexts.orgmasterorganicchemistry.com
Table 3: Hydride Reduction of this compound
| Reagent | Solvent | Work-up | Product |
| LiAlH₄ | Diethyl Ether | Water/Acid | 1-Amino-2-butanol |
Cycloaddition Reactions: Huisgen 1,3-Dipolar Cycloaddition
The Huisgen 1,3-dipolar cycloaddition is a powerful reaction that involves the [3+2] cycloaddition of a 1,3-dipole (in this case, the azide) with a dipolarophile, such as an alkyne or an alkene, to form a five-membered heterocyclic ring. organic-chemistry.orgfu-berlin.denih.gov This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and generate only inoffensive byproducts. wikipedia.org
When this compound reacts with an alkyne, it forms a 1,2,3-triazole. wikipedia.orgwikipedia.org The reaction can be performed under thermal conditions, often requiring elevated temperatures. wikipedia.org However, the development of copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) has revolutionized this transformation, allowing it to proceed with high regioselectivity to form the 1,4-disubstituted triazole isomer under mild conditions. wikipedia.org A ruthenium-catalyzed version (RuAAC) can provide the 1,5-disubstituted triazole. wikipedia.org The choice of catalyst and reaction conditions allows for selective synthesis of specific triazole regioisomers.
Table 4: Huisgen 1,3-Dipolar Cycloaddition with an Alkyne
| Dipolarophile | Catalyst | Product Type |
| Terminal Alkyne | None (Thermal) | Mixture of 1,4- and 1,5-triazoles |
| Terminal Alkyne | Copper(I) | 1,4-disubstituted 1,2,3-triazole |
| Internal/Terminal Alkyne | Ruthenium | 1,5-disubstituted 1,2,3-triazole |
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
The copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition between an azide and a terminal alkyne is a highly efficient and widely used transformation. wikipedia.orgbeilstein-journals.org This reaction, often simply called the "click reaction," proceeds with high regioselectivity to exclusively afford the 1,4-disubstituted 1,2,3-triazole isomer. organic-chemistry.orgnih.gov The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide variety of functional groups. organic-chemistry.org It represents a significant improvement over the thermal Huisgen cycloaddition, which typically requires elevated temperatures and often results in a mixture of 1,4- and 1,5-regioisomers. wikipedia.orgnih.gov
The versatility of the CuAAC reaction allows for the synthesis of a diverse library of 1,2,3-triazole derivatives from this compound by varying the alkyne coupling partner. researchgate.netmdpi.com
Mechanistic Pathways of CuAAC
The mechanism of the CuAAC is distinct from the concerted process of the thermal cycloaddition. nih.gov It is a stepwise process facilitated by the copper(I) catalyst. nih.gov The currently accepted mechanism involves the following key steps:
Formation of a Copper-Acetylide Complex: In the presence of a base, the terminal alkyne is deprotonated and coordinates with the copper(I) catalyst to form a copper-acetylide intermediate. wikipedia.org The copper, by coordinating to the alkyne, increases its acidity. wikipedia.org
Coordination of the Azide: The organic azide, in this case, this compound, then coordinates to the copper-acetylide complex. This brings the azide and alkyne into close proximity for the subsequent reaction. nih.gov
Cyclization: A stepwise cyclization occurs, involving the formation of a six-membered copper-containing intermediate. organic-chemistry.org The initial carbon-nitrogen bond forms between the terminal, electrophilic nitrogen of the azide and the more electronegative carbon of the alkyne. organic-chemistry.org
Protonation and Catalyst Regeneration: The resulting copper-triazolide intermediate is then protonated, releasing the 1,2,3-triazole product and regenerating the copper(I) catalyst, which can then enter another catalytic cycle. wikipedia.org
The use of ligands can stabilize the Cu(I) oxidation state and accelerate the reaction. ijrpc.com
Formation of 1,2,3-Triazole Derivatives
The reaction of this compound with various terminal alkynes under CuAAC conditions leads to the formation of a wide array of 1,4-disubstituted 1,2,3-triazole derivatives. These products retain the 2-hydroxybutyl side chain from the original azide. The reaction is generally high-yielding and tolerates a broad range of functional groups on the alkyne partner. researchgate.netmdpi.com
For instance, the reaction of this compound with phenylacetylene, catalyzed by a copper(I) source, would be expected to yield 1-(1-(2-hydroxybutyl)-1H-1,2,3-triazol-4-yl)benzene.
| Alkyne Reactant | Resulting 1,2,3-Triazole Product from Reaction with this compound | Catalyst/Conditions | Yield |
|---|---|---|---|
| Phenylacetylene | 1-(1-(2-hydroxybutyl)-1H-1,2,3-triazol-4-yl)benzene | Cu(I) source (e.g., CuI, CuSO₄/sodium ascorbate) | High |
| Propargyl alcohol | (1-(2-hydroxybutyl)-1H-1,2,3-triazol-4-yl)methanol | Cu(I) source (e.g., CuI, CuSO₄/sodium ascorbate) | High |
| 1-Ethynylcyclohexanol | 1-(1-(1-(2-hydroxybutyl)-1H-1,2,3-triazol-4-yl))cyclohexan-1-ol | Cu(I) source (e.g., CuI, CuSO₄/sodium ascorbate) | High |
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)
To circumvent the cellular toxicity associated with copper catalysts, strain-promoted azide-alkyne cycloaddition (SPAAC) was developed as a copper-free alternative. nobelprize.org This reaction utilizes a strained cyclooctyne (B158145) derivative as the alkyne component. The high ring strain of the cyclooctyne significantly accelerates the reaction rate, allowing the cycloaddition to proceed readily at physiological temperatures without the need for a metal catalyst. nobelprize.orgresearchgate.net
In the context of this compound, SPAAC would involve its reaction with a strained cyclooctyne, such as bicyclo[6.1.0]non-4-yne (BCN) or dibenzocyclooctyne (DBCO), to form a tricyclic triazole product. The reaction kinetics of SPAAC are highly dependent on the specific cyclooctyne used. nih.gov For example, highly strained cyclooctynes react readily with azides. nih.gov This methodology is particularly valuable for bioconjugation applications where the presence of copper is undesirable. nih.govrsc.org
Other 1,3-Dipolar Cycloaddition Variants
While CuAAC and SPAAC are the most prominent, other variations of the 1,3-dipolar cycloaddition exist. The original Huisgen 1,3-dipolar cycloaddition is a thermal reaction that can be carried out without a metal catalyst, but it often requires high temperatures and results in a mixture of regioisomers. wikipedia.org
Ruthenium-catalyzed azide-alkyne cycloaddition (RuAAC) is another important variant. organic-chemistry.org Unlike CuAAC which yields 1,4-disubstituted triazoles, RuAAC regioselectively produces 1,5-disubstituted triazoles. organic-chemistry.orgnih.gov The mechanism is proposed to involve a ruthenium-containing metallacycle. organic-chemistry.org This method can also be applied to both terminal and internal alkynes. organic-chemistry.org
Reactions Involving the Hydroxyl Moiety
The secondary hydroxyl group in this compound is also a site of reactivity. It can undergo reactions typical of secondary alcohols, such as oxidation, esterification, and etherification. msu.edu The reactivity of the hydroxyl group is influenced by the presence of the neighboring azide functionality.
Oxidation Reactions
The secondary alcohol of this compound can be oxidized to the corresponding ketone, 1-azidobutan-2-one. This transformation can be achieved using a variety of oxidizing agents commonly employed for the oxidation of secondary alcohols. savemyexams.com
Common oxidizing agents for this purpose include chromium-based reagents like pyridinium (B92312) chlorochromate (PCC) and potassium dichromate (K₂Cr₂O₇) in acidic conditions, or other methods such as a Swern or Dess-Martin periodinane oxidation. savemyexams.comd-nb.infosavemyexams.com The choice of oxidant and reaction conditions is crucial to selectively oxidize the alcohol without affecting the azide group. For example, oxidation of α-azido alcohols with PCC at low temperatures has been shown to yield the corresponding carbonyl azides. d-nb.info
| Oxidizing Agent | Product | General Conditions |
|---|---|---|
| Pyridinium chlorochromate (PCC) | 1-Azidobutan-2-one | Anhydrous solvent (e.g., dichloromethane), room temperature or below. d-nb.info |
| Potassium dichromate (K₂Cr₂O₇) / Sulfuric acid (H₂SO₄) | 1-Azidobutan-2-one | Aqueous acid, often with heating. savemyexams.com |
| Dess-Martin periodinane | 1-Azidobutan-2-one | Anhydrous, non-protic solvent (e.g., dichloromethane). |
| Swern Oxidation (Oxalyl chloride, DMSO, triethylamine) | 1-Azidobutan-2-one | Low temperature (-78 °C to room temperature). |
Formation of Carbonyl Azides (e.g., using Pyridinium Chlorochromate)
The oxidation of α-azido alcohols, such as this compound, provides a pathway to carbonyl azides. The use of pyridinium chlorochromate (PCC) is an effective method for this transformation. d-nb.info When α-azido alcohols are treated with PCC at low temperatures, typically around -60°C, they are oxidized to the corresponding carbonyl azides. d-nb.info This reaction is a key step in the synthesis of various nitrogen-containing compounds. For instance, the oxidation of 1-azidobutan-1-ol with PCC yields butyryl azide. d-nb.info
| Reactant | Reagent | Product | Temperature |
| α-Azido alcohols | Pyridinium Chlorochromate (PCC) | Carbonyl Azides | -60°C |
| 1-Azidobutan-1-ol | Pyridinium Chlorochromate (PCC) | Butyryl Azide | - |
Nucleophilic Substitution of the Hydroxyl Group
The hydroxyl group of this compound can be transformed into a better leaving group, facilitating nucleophilic substitution reactions. unco.edumasterorganicchemistry.com This activation is crucial for the synthesis of a variety of derivatives. unco.edu
The conversion of alcohols to alkyl halides is a fundamental transformation in organic synthesis. libretexts.org For primary and secondary alcohols like this compound, phosphorus tribromide (PBr₃) is a commonly used reagent to replace the hydroxyl group with a bromine atom. libretexts.orgchemistrysteps.com The reaction of α-azido alcohols with PBr₃ results in the clean substitution of the hydroxyl group, yielding 1-azido-1-bromo derivatives. d-nb.info This process typically proceeds via an Sₙ2 mechanism, leading to an inversion of stereochemistry at the reaction center. chemistrysteps.commasterorganicchemistry.com The use of reagents like PBr₃ is often preferred over hydrohalic acids to avoid potential carbocation rearrangements, especially with secondary alcohols. libretexts.orgyoutube.com
| Reactant | Reagent | Product | Mechanism |
| α-Azido alcohols | PBr₃ | 1-Azido-1-bromo derivatives | Sₙ2 |
To facilitate nucleophilic substitution, the hydroxyl group, which is a poor leaving group, must first be converted into a better one. unco.edumasterorganicchemistry.com This can be achieved through various methods. One common approach is protonation of the alcohol in the presence of a strong acid, which converts the -OH group into -OH₂⁺, a much better leaving group. masterorganicchemistry.commasterorganicchemistry.com Another strategy involves the conversion of the alcohol into a sulfonate ester, such as a tosylate or mesylate. These are excellent leaving groups and can be readily displaced by a wide range of nucleophiles. The formation of an alkoxyphosphonium ion is another method to activate the hydroxyl group for substitution. unco.edu
Dual Functional Group Reactivity
The presence of both an azide and a hydroxyl group on the same molecule allows for unique reactivity, particularly under photolytic conditions.
Photolysis, the decomposition of a compound by light, is a key method for generating highly reactive intermediates from azides. egyankosh.ac.innumberanalytics.com The photolysis of azido alcohols can lead to the formation of nitrenes. d-nb.info
The photolysis of α-azido alcohols at low temperatures (e.g., -50°C) results in the generation of nitrenes with the concurrent liberation of nitrogen gas. d-nb.info Nitrenes are highly reactive, electron-deficient species with a monovalent nitrogen atom. egyankosh.ac.in Once formed, these nitrenes can undergo several subsequent reactions. One common pathway is a rearrangement involving the migration of a hydrogen atom, which, after tautomerization, leads to the formation of an acid amide. d-nb.info Alternatively, a 1,2-migration of an adjacent alkyl or aryl group can occur, leading to the formation of a formamide (B127407) derivative. d-nb.info The specific rearrangement pathway can be influenced by the structure of the starting azido alcohol.
| Precursor | Condition | Intermediate | Product(s) |
| α-Azido alcohol | Photolysis (-50°C) | Nitrene | Acid amide, Formamide derivative |
Photolytic Reactions of Azido Alcohols
Formation of Acid Amides and Formamide Derivatives
The transformation of this compound into acid amides and formamide derivatives is a notable reaction pathway that proceeds through a highly reactive nitrene intermediate. This process is typically initiated by photolysis, which provides the energy required to extrude molecular nitrogen from the azide functional group.
Upon photolysis, typically conducted at low temperatures such as -50 °C, this compound undergoes decomposition to generate a 2-hydroxybutylnitrene intermediate with the liberation of dinitrogen. researchgate.net This nitrene species is highly unstable and rapidly undergoes intramolecular rearrangement to yield more stable products. The nature of these products is determined by the specific group that migrates to the electron-deficient nitrogen atom.
Two primary rearrangement pathways are observed:
Formation of Acid Amides: The migration of a hydrogen atom from the carbon bearing the hydroxyl group (C-2) to the nitrene nitrogen, followed by tautomerization of the resulting enol, leads to the formation of an acid amide. In the case of this compound, this pathway is expected to yield butanamide. researchgate.net
Formation of Formamide Derivatives: Alternatively, a 1,2-migration of the ethyl group from the C-2 position to the nitrogen atom can occur. This rearrangement results in the formation of a formamide derivative. For this compound, this would theoretically produce N-ethylpropanamide. researchgate.net
The general transformation can be represented as follows:
General Reaction Scheme for Photolysis of this compound
| Reactant | Conditions | Intermediates | Products |
| This compound | Photolysis (hν), -50 °C | 2-Hydroxybutylnitrene | Butanamide and/or N-Ethylpropanamide |
Detailed experimental data on the specific yields and ratios of butanamide and N-ethylpropanamide from the photolysis of this compound are not extensively documented in publicly available literature. However, the established principles of nitrene chemistry provide a strong theoretical basis for the formation of these products. researchgate.net The reaction is a key example of the synthetic utility of azido alcohols, allowing for their conversion into valuable amide functionalities.
Stereochemistry and Chirality in 1 Azidobutan 2 Ol Research
Enantiomeric Forms of 1-Azidobutan-2-ol (B1368939) (S- and R-Stereoisomers)
This compound possesses a single chiral center at the carbon atom bonded to the hydroxyl group (C2). This chirality gives rise to two non-superimposable mirror images known as enantiomers. docbrown.info These enantiomers are designated as (S)-1-azidobutan-2-ol and (R)-1-azidobutan-2-ol based on the Cahn-Ingold-Prelog (CIP) priority rules. uou.ac.inmdpi.comlibretexts.org
The CIP system assigns priorities to the four different groups attached to the chiral carbon. For this compound, the groups are:
-OH (highest priority)
-N₃
-CH₂CH₃
-H (lowest priority)
By orienting the molecule so that the lowest priority group (-H) points away from the viewer, the configuration is assigned. If the sequence from the highest to the lowest priority (1 to 3) is clockwise, the enantiomer is designated (R) (from the Latin rectus, for right). If the sequence is counterclockwise, it is designated (S) (from the Latin sinister, for left). docbrown.infolibretexts.org
The two enantiomers of this compound exhibit identical physical properties such as melting point, boiling point, and solubility in achiral solvents. However, they differ in their interaction with plane-polarized light, rotating it in equal but opposite directions. This property is known as optical activity. They may also exhibit different biological activities and react differently with other chiral molecules. uou.ac.in
| Property | (S)-1-Azidobutan-2-ol | (R)-1-Azidobutan-2-ol |
| Chiral Center | C2 | C2 |
| Configuration | S (Sinister) | R (Rectus) |
| Optical Rotation | Opposite to (R)-enantiomer | Opposite to (S)-enantiomer |
| Interaction with Chiral Environments | Different from (R)-enantiomer | Different from (S)-enantiomer |
Strategies for Enantioselective Synthesis
The synthesis of a single enantiomer of a chiral compound is a significant goal in organic chemistry, often referred to as asymmetric synthesis. york.ac.uk For this compound, several strategies for enantioselective synthesis have been explored, primarily involving the use of chiral catalysts or chiral auxiliaries to control the stereochemical outcome of the reaction. york.ac.uk
One prominent method involves the kinetic resolution of a racemic mixture of this compound. This technique uses a chiral catalyst or enzyme that preferentially reacts with one enantiomer, allowing for the separation of the unreacted, and thus enantiomerically enriched, other enantiomer.
Another key strategy is the asymmetric azidation of a prochiral precursor, such as 1,2-epoxybutane (B156178). In this approach, a chiral catalyst directs the nucleophilic attack of the azide (B81097) ion to one of the two enantiotopic faces of the epoxide, leading to the preferential formation of one enantiomer of this compound. Recent advancements have focused on developing highly selective catalytic systems for this transformation. sioc-journal.cn
Furthermore, biocatalytic methods employing enzymes like ω-transaminases have shown promise in the enantioselective synthesis of chiral amino alcohols, which are structurally related to this compound. mdpi.com These enzymatic approaches offer high enantioselectivity under mild reaction conditions.
| Strategy | Description | Key Features |
| Kinetic Resolution | Selective reaction of one enantiomer in a racemic mixture. | Separation of unreacted, enriched enantiomer. |
| Asymmetric Azidation | Stereoselective addition of an azide group to a prochiral substrate. | Direct formation of a specific enantiomer. |
| Biocatalysis | Use of enzymes to catalyze enantioselective transformations. | High selectivity, mild conditions. |
Chiral Catalysts and Auxiliaries in Asymmetric Transformations
The success of enantioselective synthesis heavily relies on the use of chiral catalysts and auxiliaries. york.ac.uknih.gov These chiral molecules create a diastereomeric transition state with the substrate, lowering the activation energy for the formation of one enantiomer over the other.
Chiral Catalysts: These are chiral molecules used in substoichiometric amounts to control the stereochemistry of a reaction. york.ac.uk For the synthesis of this compound, various types of chiral catalysts can be employed:
Chiral Lewis Acids: These catalysts, often metal complexes with chiral ligands, can activate the electrophile (e.g., 1,2-epoxybutane) and create a chiral environment for the nucleophilic attack of the azide. sigmaaldrich.com
Organocatalysts: These are small, chiral organic molecules that can catalyze reactions without the need for a metal. Chiral thioureas and squaramides have been used in similar asymmetric additions. rsc.org
Enzymes: As mentioned, enzymes like halohydrin dehalogenases (HHDH) can catalyze the reaction of an azide with an epoxide to form the corresponding β-azido alcohol with high enantioselectivity. researchgate.net
Chiral Auxiliaries: A chiral auxiliary is a chiral group that is temporarily attached to the substrate to direct the stereochemistry of a subsequent reaction. After the desired transformation, the auxiliary is removed. york.ac.uk While less common for the direct synthesis of this compound itself, this strategy is widely used in the synthesis of more complex molecules where a chiral alcohol fragment is required.
The choice of catalyst or auxiliary is crucial and depends on the specific reaction, desired enantiomer, and required level of stereocontrol. sigmaaldrich.com
Determination of Enantiomeric Excess (e.e.)
Once an enantioselective synthesis is performed, it is essential to determine the enantiomeric purity of the product. This is expressed as enantiomeric excess (e.e.), which is a measure of how much more of one enantiomer is present compared to the other. wikipedia.org
e.e. (%) = |(% of major enantiomer) - (% of minor enantiomer)| youtube.com
A racemic mixture has an e.e. of 0%, while a pure enantiomer has an e.e. of 100%. wikipedia.org
Several analytical techniques are used to determine the enantiomeric excess of this compound:
Chiral High-Performance Liquid Chromatography (HPLC): This is a powerful and widely used method. The sample is passed through a column containing a chiral stationary phase (CSP). The two enantiomers interact differently with the CSP, causing them to separate and elute at different times. The relative areas of the two peaks in the chromatogram correspond to the ratio of the enantiomers.
Chiral Gas Chromatography (GC): Similar to HPLC, chiral GC uses a column with a chiral stationary phase to separate the enantiomers. This method is suitable for volatile compounds like this compound, often after derivatization to increase volatility. unizg.hr
Nuclear Magnetic Resonance (NMR) Spectroscopy with Chiral Shift Reagents: In the presence of a chiral shift reagent, the NMR signals of the two enantiomers, which are identical in an achiral environment, become distinct. The integration of these signals allows for the determination of the enantiomeric ratio.
The accurate determination of enantiomeric excess is critical for evaluating the effectiveness of an asymmetric synthesis and for ensuring the quality of the final chiral product. chemistrysteps.com
| Technique | Principle | Application to this compound |
| Chiral HPLC | Differential interaction with a chiral stationary phase. | Direct separation and quantification of enantiomers. |
| Chiral GC | Separation of volatile enantiomers on a chiral column. | Suitable after potential derivatization. |
| NMR with Chiral Shift Reagents | Formation of diastereomeric complexes leading to distinct NMR signals. | Quantification based on signal integration. |
Advanced Analytical Characterization in Research of 1 Azidobutan 2 Ol
Spectroscopic Methods for Structural Elucidation and Reaction Monitoring
Spectroscopy is the cornerstone for the characterization of 1-azidobutan-2-ol (B1368939). Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are particularly crucial, offering complementary information for unambiguous structural assignment and for tracking the progress of reactions involving this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the detailed structural analysis of organic molecules like this compound. numberanalytics.com By analyzing the magnetic properties of atomic nuclei, it provides information about the connectivity and chemical environment of atoms within the molecule. numberanalytics.com
Proton (¹H) NMR spectroscopy is used to identify the number of distinct proton environments and their neighboring atoms. The spectrum of this compound (CH₃CH₂CH(OH)CH₂N₃) is expected to show five distinct signals corresponding to the different sets of non-equivalent protons.
The chemical shift of a proton is influenced by the electronegativity of adjacent atoms. The protons on the carbon atom bonded to the highly electronegative azide (B81097) group (CH₂N₃) and the carbon bearing the hydroxyl group (CHOH) are expected to appear at a lower field (higher ppm value) compared to the alkyl protons. docbrown.info The splitting pattern of each signal, governed by the n+1 rule, reveals the number of protons on adjacent carbons. docbrown.info For instance, the methyl (CH₃) protons would appear as a triplet due to the adjacent methylene (B1212753) (CH₂) group. The hydroxyl proton (-OH) often appears as a broad singlet, and its position can vary depending on the solvent and concentration. libretexts.org
Table 1: Predicted ¹H NMR Spectral Data for this compound Predicted data based on analysis of butan-2-ol and related azido (B1232118) compounds. docbrown.infonetlify.app
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| CH₃ | ~ 0.9 | Triplet (t) |
| CH₂ | ~ 1.5 | Multiplet (m) |
| OH | Variable (e.g., 2.0-4.0) | Broad Singlet (br s) |
| CH₂N₃ | ~ 3.3 | Multiplet (m) |
| CHOH | ~ 3.7 | Multiplet (m) |
Carbon-13 (¹³C) NMR spectroscopy provides information on the carbon framework of a molecule. Since this compound has four carbon atoms in unique chemical environments, its ¹³C NMR spectrum is expected to display four distinct signals. docbrown.info
Similar to ¹H NMR, the chemical shifts in ¹³C NMR are affected by the electronic environment. The carbon atom attached to the azide group (C-1) and the carbon attached to the hydroxyl group (C-2) will be deshielded and resonate at a lower field compared to the other two alkyl carbons (C-3 and C-4). docbrown.info Techniques like Distortionless Enhancement by Polarization Transfer (DEPT) can be used to differentiate between CH, CH₂, and CH₃ groups. magritek.com
Table 2: Predicted ¹³C NMR Spectral Data for this compound Predicted data based on analysis of butan-2-ol and related azido compounds. docbrown.infomagritek.com
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C4 (CH₃) | ~10 |
| C3 (CH₂) | ~30 |
| C1 (CH₂N₃) | ~58 |
| C2 (CHOH) | ~70 |
Given that this compound contains a stereocenter at the C-2 position, determining its absolute configuration is a critical aspect of its characterization. Advanced NMR techniques are employed for this purpose. ipb.pt
Two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) can confirm the connectivity established by 1D NMR. numberanalytics.com For stereochemical assignment, Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine the spatial proximity of protons. numberanalytics.comipb.pt
A common and reliable method for determining the absolute configuration of chiral alcohols is the use of chiral derivatizing agents (CDAs), such as (R)- and (S)-α-methoxy-α-(trifluoromethyl)phenylacetic acid (MTPA), also known as Mosher's acid. researchgate.netresearchgate.net By converting the alcohol into diastereomeric Mosher's esters, the configuration of the stereocenter can be assigned by analyzing the differences in the ¹H NMR chemical shifts of the protons near the newly formed chiral ester center. researchgate.net
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which induces molecular vibrations. uni-muenster.de
The IR spectrum of this compound is characterized by two key absorption bands. The presence of the hydroxyl (-OH) group is confirmed by a strong, broad absorption band typically appearing in the region of 3550–3200 cm⁻¹. libretexts.orgdocbrown.info The broadness of this peak is a result of intermolecular hydrogen bonding. libretexts.org The second key functional group, the azide (-N₃), gives rise to a very strong and sharp absorption peak around 2100 cm⁻¹. researchgate.netirdg.org This peak is highly characteristic and serves as a definitive indicator of the azide group's presence. ugent.be
Table 3: Characteristic IR Absorption Frequencies for this compound
| Functional Group | Bond Vibration | Characteristic Absorption (cm⁻¹) | Appearance |
| Alcohol | O-H stretch | 3550 - 3200 | Strong, Broad |
| Alkane | C-H stretch | 3000 - 2850 | Medium to Strong |
| Azide | N₃ stretch | ~ 2100 | Strong, Sharp |
| Alcohol | C-O stretch | 1300 - 1000 | Strong |
IR spectroscopy is an exceptionally useful tool for monitoring the progress of chemical reactions in real-time, particularly those involving distinct functional groups. irdg.org In reactions involving this compound, such as "click chemistry" reactions (e.g., azide-alkyne cycloadditions), the transformation of the azide group can be easily followed. researchgate.net
By periodically taking IR spectra of the reaction mixture, one can observe the decrease in the intensity of the characteristic azide absorption band at ~2100 cm⁻¹. The complete disappearance of this signal indicates the full consumption of the starting azido alcohol. researchgate.net Simultaneously, the appearance of new absorption bands corresponding to the functional groups of the product can be monitored to confirm the reaction's success. irdg.org
Optical Rotation Measurements for Chiral Purity
Optical rotation is a classical and rapid technique used to measure the chiral purity of a sample. skpharmteco.com This property arises from the ability of a chiral molecule to rotate the plane of plane-polarized light. rudolphresearch.comtripura.gov.in The direction and magnitude of this rotation are characteristic of a specific enantiomer. drugfuture.com Instruments called polarimeters measure this rotation, termed the observed rotation (α). libretexts.org
To standardize this measurement, the specific rotation, [α], is calculated. This value is an intrinsic property of a chiral compound and is dependent on the wavelength of light used (typically the sodium D-line at 589 nm), temperature, solvent, and concentration. libretexts.org The formula to calculate specific rotation is:
[α] = α / (c × l)
Where:
α is the observed rotation in degrees.
l is the path length of the polarimeter tube in decimeters (dm).
c is the concentration of the sample in grams per milliliter (g/mL). libretexts.org
For a mixture of enantiomers, the enantiomeric excess (ee), also known as optical purity, can be determined by comparing the specific rotation of the mixture to that of the pure enantiomer. libretexts.orgheraldopenaccess.usmasterorganicchemistry.com
Enantiomeric Excess (% ee) = ([α]mixture / [α]pure enantiomer) × 100 libretexts.org
Table 1: Example Specific Rotation Data for Butan-2-ol Enantiomers
| Enantiomer | Specific Rotation [α] | Reference |
|---|---|---|
| (+)-Butan-2-ol | +13.9° (at 20°C) | doubtnut.com |
| (S)-2-Butanol | +13.52° (at 25°C) | doubtnut.com |
This table is for illustrative purposes using a related compound, as specific data for this compound is not specified in the provided sources.
Vibrational Circular Dichroism (VCD)
Vibrational Circular Dichroism (VCD) is a powerful spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light during vibrational excitation. bruker.comin2p3.fr As an extension of conventional circular dichroism into the infrared range, VCD provides detailed three-dimensional structural information about chiral molecules in solution. drugfuture.comasiaresearchnews.com
The key strengths of VCD lie in its sensitivity to the absolute configuration and conformational properties of molecules. bruker.comjascoinc.com By comparing an experimentally measured VCD spectrum with one predicted through quantum mechanical calculations (often using density functional theory), the absolute configuration (R or S) of a chiral center can be unequivocally determined. drugfuture.comjascoinc.com This makes VCD a valuable tool for characterizing newly synthesized chiral molecules like this compound.
Furthermore, VCD is highly sensitive to the chiral environment and can be used to study ligand binding and molecular interactions. researchgate.net For flexible molecules, VCD can help identify the most stable conformations present in solution. nih.gov While specific VCD studies on this compound are not detailed in the available research, the technique is broadly applicable to chiral azido alcohols and provides a level of structural insight that is complementary to other methods like NMR and X-ray crystallography. researchgate.netnih.govvoaconference.com
Chromatographic Techniques for Separation and Purity Assessment
Chromatography is an indispensable tool for separating the components of a mixture and assessing the purity of a compound. wikipedia.org For chiral molecules like this compound, specialized chromatographic methods are required to separate the enantiomers and determine the enantiomeric excess with high accuracy.
Gas Chromatography (GC) for Purity and Enantiomeric Excess
Gas Chromatography (GC) is a technique used to separate and analyze compounds that can be vaporized without decomposing. wikipedia.org In GC, a sample is injected into a heated port, vaporized, and carried by an inert gas (the mobile phase) through a column containing a stationary phase. glsciences.com Separation occurs as different compounds interact with the stationary phase at different rates, leading to distinct retention times. A detector records the time at which each component elutes, generating a chromatogram where peak area corresponds to the amount of the compound.
GC is highly effective for determining the chemical purity of volatile substances like this compound. Research has demonstrated that this compound (ABO) can be quantitatively detected by gas chromatography, for instance, after its formation in an enzymatic reaction used to measure azide in aqueous samples. researchgate.netnih.gov
Chiral Gas Chromatography
To separate enantiomers, which have identical physical properties like boiling point, a specialized technique called chiral gas chromatography is necessary. gcms.cznih.gov This method uses a chiral stationary phase (CSP), which interacts diastereomerically with the enantiomers. This differential interaction results in different retention times for the R and S enantiomers, allowing for their separation and quantification. azom.comnumberanalytics.com
Cyclodextrin derivatives are commonly used as CSPs in capillary GC columns for this purpose. gcms.cz Research on the enzymatic kinetic resolution of epoxides has utilized chiral GC to determine the enantiomeric composition of the resulting this compound product. wiley-vch.de
Table 2: Chiral GC Analysis of this compound
| Parameter | Value |
|---|---|
| Compound | This compound |
| Column | Chiraldex A-TA (30 m x 0.25 mm x 0.25 µm) |
| Retention Time (tR) of (S)-enantiomer | 12.8 min |
| Retention Time (tR) of (R)-enantiomer | 13.0 min |
Data sourced from a study on halohydrin dehalogenase enzymes. wiley-vch.de
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Excess
High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry, used to separate, identify, and quantify components in a liquid mixture. heraldopenaccess.us In HPLC, a liquid solvent (the mobile phase) carries the sample under high pressure through a column packed with a solid adsorbent material (the stationary phase). researchgate.net Separation is achieved based on the different interactions of the sample components with the stationary phase. researchgate.net
HPLC is a primary technique for assessing the purity of pharmaceutical compounds and other chemical intermediates. skpharmteco.com For non-chiral analysis, standard stationary phases like C18 are commonly used to separate the target compound from impurities, starting materials, or by-products. The purity is determined by comparing the area of the main peak to the total area of all peaks in the chromatogram.
Chiral HPLC
For the separation of enantiomers, chiral HPLC is the most widely used and reliable method. skpharmteco.comheraldopenaccess.usuma.es Similar to chiral GC, this technique employs a chiral stationary phase (CSP) that forms transient, diastereomeric complexes with the enantiomers, causing them to travel through the column at different rates and thus be separated. uma.es
A wide variety of CSPs are available for HPLC, often based on polysaccharides (like cellulose (B213188) or amylose (B160209) derivatives), proteins, or cyclodextrins, which allows for the separation of a broad range of chiral molecules. heraldopenaccess.us The choice of mobile phase, typically a mixture of solvents like hexane (B92381) and an alcohol (e.g., isopropanol), is optimized to achieve the best separation. researchgate.net
While specific chiral HPLC methods for this compound are not explicitly detailed in the provided search results, the technique is standard for analyzing related chiral 1,2-azido alcohols and their derivatives. diva-portal.orgamazonaws.com For example, the analysis of a pyrazine (B50134) derivative of (2R,3R)-3-azidobutan-2-yl was performed using two Chiralcel AD-H columns in series with a hexanes/2-propanol mobile phase. amazonaws.com The development of a chiral HPLC method for this compound would involve screening different CSPs and mobile phase compositions to find conditions that provide baseline resolution of the (R) and (S) enantiomers, enabling accurate determination of enantiomeric excess.
Mass Spectrometry (MS) for Molecular Confirmation and Mechanistic Studies
Mass spectrometry (MS) is a powerful analytical technique used for the molecular confirmation and study of reaction mechanisms involving this compound. researchgate.netresearchgate.net This method provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. nih.gov
In the analysis of azido compounds like this compound, mass spectrometry helps in confirming the presence of the azide group and elucidating fragmentation pathways. researchgate.net The fragmentation patterns observed in the mass spectrum can provide valuable structural information. For instance, the loss of a nitrogen molecule (N₂) is a characteristic fragmentation for many organic azides under electron impact. researchgate.net
Mechanistic studies often employ mass spectrometry to identify reaction intermediates and products. By analyzing the mass spectra of reaction mixtures over time, researchers can gain insights into the sequence of bond-breaking and bond-forming events. For example, in palladium-catalyzed reactions involving azides, mass spectrometry can help identify key palladium-containing intermediates. researchgate.net
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an essential tool for the precise determination of the molecular formula of this compound and its derivatives. measurlabs.cominnovareacademics.inresearchgate.net Unlike standard mass spectrometry, HRMS can measure the mass-to-charge ratio (m/z) to several decimal places, enabling the calculation of the exact mass of a molecule. bioanalysis-zone.com This high accuracy allows for the differentiation between compounds that have the same nominal mass but different elemental compositions. innovareacademics.inbioanalysis-zone.com
The key advantage of HRMS lies in its ability to provide unambiguous elemental compositions. measurlabs.com For this compound (C₄H₉N₃O), the theoretical exact mass can be calculated with high precision. Experimental determination of this mass using HRMS serves as a definitive confirmation of the compound's identity. This is particularly crucial in complex samples where multiple components may be present. innovareacademics.in
HRMS is also invaluable in mechanistic studies for identifying unknown intermediates and products. researchgate.net The accurate mass measurements provided by HRMS facilitate the assignment of molecular formulas to observed ions, which is a critical step in proposing and verifying reaction pathways. ub.edu This level of detail is often necessary to distinguish between various potential reaction mechanisms.
Table 1: Theoretical vs. Experimental Mass Data for an Azido Alcohol Analog
| Compound/Fragment | Theoretical m/z [M+Na]⁺ | Found m/z [M+Na]⁺ | Reference |
| C₄H₉N₃NaO₃S | 202.0257 | 202.0255 | rsc.org |
This table presents data for a related azido alcohol to illustrate the accuracy of HRMS.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) of Derivatives
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a highly sensitive and selective technique used for the analysis of this compound, often after its conversion to a more suitable derivative. wikipedia.orgnih.gov This method combines the separation power of liquid chromatography with the detection capabilities of tandem mass spectrometry. wikipedia.org LC separates the components of a mixture, and the subsequent MS/MS analysis provides structural information and enhances detection selectivity. wikipedia.orgmeasurlabs.com
Derivatization of this compound is often necessary to improve its chromatographic behavior and ionization efficiency in the mass spectrometer. sci-hub.se For example, reacting the hydroxyl group of this compound can make the molecule less polar and more amenable to LC separation. sci-hub.se
In tandem mass spectrometry (MS/MS), a specific ion (the precursor ion) is selected and then fragmented to produce a series of product ions. core.ac.uk This process, known as collision-induced dissociation (CID), generates a characteristic fragmentation pattern that can be used for definitive identification and quantification. ddtjournal.com The selection of specific precursor-to-product ion transitions, a technique called multiple reaction monitoring (MRM), significantly increases the sensitivity and selectivity of the analysis, allowing for the detection of trace amounts of the analyte in complex matrices. nih.gov
Research has shown that the reaction of azide ions with butylene oxide forms this compound, which can then be detected quantitatively. researchgate.net This indicates that LC-MS/MS can be a powerful tool for the analysis of this compound in various samples.
Derivatization Strategies for Enhanced Analytical Performance
Derivatization is a chemical modification process used to convert an analyte into a product with improved properties for analysis. sci-hub.sewiley.com In the case of this compound, derivatization strategies are employed to enhance its detection by various analytical techniques, including chromatography and mass spectrometry. sci-hub.semdpi.com The primary goals of derivatization are to increase volatility for gas chromatography, improve chromatographic separation, and enhance detector response. jfda-online.comresearchgate.net
The choice of derivatization reagent and method depends on the functional groups present in the analyte and the analytical technique to be used. sci-hub.se For this compound, the hydroxyl group is the primary site for derivatization.
Introduction of Chromophores or Fluorophores for Enhanced Detection
To improve the detectability of this compound by UV-Visible or fluorescence spectroscopy, a chromophore or a fluorophore can be chemically attached to the molecule. mdpi.comchromatographyonline.com A chromophore is a part of a molecule that absorbs light in the UV-visible region, while a fluorophore is a molecule that re-emits light upon excitation. bachem.comwikipedia.org
By reacting the hydroxyl group of this compound with a reagent containing a chromophoric or fluorophoric group, a derivative is formed that can be detected with high sensitivity. mdpi.comchromatographyonline.com This is particularly useful in liquid chromatography, where a UV or fluorescence detector is commonly used. wiley.com
The introduction of these groups can significantly lower the limit of detection. mdpi.com For example, dansyl chloride is a common derivatizing agent that introduces a highly fluorescent dansyl group. beilstein-journals.org Other reagents can introduce chromophores that absorb strongly at specific wavelengths, allowing for selective detection. chromatographyonline.com
Table 2: Examples of Chromophoric and Fluorophoric Groups for Derivatization
| Group | Type | Typical Excitation λ (nm) | Typical Emission λ (nm) | Reference |
| Benzyl | Chromophore | 254 | - | chromatographyonline.com |
| 4-Nitrobenzyl | Chromophore | 265 | - | chromatographyonline.com |
| Benzoate | Chromophore | 230 | - | chromatographyonline.com |
| 2,4-Dinitrophenyl (Dnp) | Chromophore | 365 | - | bachem.com |
| 2-Aminobenzoyl (Abz) | Fluorophore | 320 | 420 | bachem.com |
| Dansyl | Fluorophore | ~335 | ~518 | beilstein-journals.org |
This table provides general examples of chromophores and fluorophores that can be used in derivatization strategies.
Acylation or Silylation for GC-MS Compatibility
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), it is often necessary to derivatize polar compounds like this compound to increase their volatility and thermal stability. sigmaaldrich.comajrsp.com Acylation and silylation are two common derivatization techniques used for this purpose. researchgate.net
Acylation involves the reaction of the hydroxyl group of this compound with an acylating agent, such as an acyl chloride or anhydride (B1165640), to form an ester. ajrsp.comosti.gov This transformation replaces the polar hydroxyl group with a less polar and more volatile ester group, making the compound suitable for GC analysis. ajrsp.com For example, acetylation using acetic anhydride is a common acylation method. lynchburg.edu
Silylation is another widely used technique where the active hydrogen of the hydroxyl group is replaced by a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. sigmaaldrich.comnih.gov Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are commonly used. sigmaaldrich.com The resulting silyl ether is significantly more volatile and thermally stable than the original alcohol. nih.gov Silylation is a versatile method applicable to a wide range of compounds containing hydroxyl groups. sigmaaldrich.com
The choice between acylation and silylation can depend on the specific requirements of the analysis, including the stability of the derivatives and potential interferences. nih.gov Both methods lead to derivatives with characteristic mass spectra that can be used for identification and quantification by GC-MS. mdpi.com
Table 3: Common Derivatization Reactions for GC-MS Analysis
| Derivatization Type | Reagent Example | Functional Group Targeted | Resulting Derivative | Reference |
| Acylation | Acetic Anhydride | Hydroxyl (-OH) | Acetate Ester | lynchburg.edu |
| Silylation | N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) | Hydroxyl (-OH) | Trimethylsilyl (TMS) Ether | sigmaaldrich.comnih.gov |
Theoretical and Computational Studies of 1 Azidobutan 2 Ol
Density Functional Theory (DFT) Calculations for Reaction Mechanisms and Regioselectivity
Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the mechanisms and predicting the regioselectivity of reactions involving azido (B1232118) compounds. In the context of 1-azidobutan-2-ol (B1368939), DFT calculations are particularly valuable for studying its participation in 1,3-dipolar cycloaddition reactions. These reactions are fundamental to the synthesis of 1,2,3-triazoles, a class of heterocycles with broad applications.
Theoretical studies on similar systems, such as the cycloaddition of simple azides with substituted ethylenes, have demonstrated that DFT methods, particularly using the B3LYP exchange-correlation functional, can accurately locate the transition states for different regioisomeric pathways. kuleuven.be The energy differences between these transition states, often in the range of 0.2 to 5 kcal/mol, allow for a quantitative prediction of the reaction's regioselectivity. kuleuven.be
For reactions involving azido alcohols like this compound, the presence of the hydroxyl group can influence the regiochemical outcome through hydrogen bonding and steric effects. DFT calculations can model these interactions and provide a detailed picture of the transition state geometries. The analysis of these geometries reveals the extent of bond formation and breaking, offering a mechanistic rationale for the observed product distribution. While specific DFT studies on this compound are not extensively documented in publicly available literature, the established methodologies for analogous systems provide a robust framework for such investigations.
Analysis of Electronic Properties and Reactivity Indices
The electronic properties and reactivity of this compound can be thoroughly analyzed using DFT-derived reactivity descriptors. These indices, rooted in conceptual DFT, provide a quantitative measure of a molecule's propensity to participate in chemical reactions. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, chemical potential (μ), chemical hardness (η), and the global electrophilicity index (ω).
The HOMO and LUMO energies are indicative of the molecule's electron-donating and electron-accepting abilities, respectively. In the context of 1,3-dipolar cycloadditions, the relative energies of the azide's and the dipolarophile's frontier orbitals determine whether the reaction is HOMO-dipole or LUMO-dipole controlled, which in turn influences the regioselectivity. kuleuven.be
| Reactivity Index | Definition | Significance |
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability |
| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Relates to chemical reactivity and stability |
| Chemical Potential (μ) | μ ≈ (EHOMO + ELUMO) / 2 | Measures the escaping tendency of electrons |
| Chemical Hardness (η) | η ≈ (ELUMO - EHOMO) / 2 | Measures resistance to change in electron distribution |
| Global Electrophilicity (ω) | ω = μ2 / 2η | Quantifies electrophilic character |
Conformational Analysis and Stereochemical Modeling
The presence of a chiral center at the C2 position and the flexible butyl chain in this compound gives rise to a complex conformational landscape. Understanding the relative energies of different conformers is crucial as the reactivity and stereochemical outcome of its reactions can be dependent on the predominant conformation in the ground state.
Computational methods, including DFT and ab initio calculations, are employed to perform conformational analysis. These studies involve systematically rotating the single bonds within the molecule and calculating the energy of each resulting conformation to map the potential energy surface. This allows for the identification of local and global energy minima, which correspond to the stable conformers.
For azido alcohols, intramolecular hydrogen bonding between the hydroxyl group and the azide (B81097) moiety can play a significant role in stabilizing certain conformations. Theoretical studies on similar diols have shown that DFT methods can accurately model these non-covalent interactions. nih.gov Stereochemical modeling can further be used to predict the facial selectivity in reactions involving the chiral center, providing insights into how the spatial arrangement of the substituents directs the approach of incoming reagents. While detailed conformational analyses specific to this compound are not found in the surveyed literature, the principles and computational approaches are well-established.
Prediction of Spectroscopic Properties (e.g., NMR, IR shifts)
Theoretical calculations are an invaluable tool for predicting the spectroscopic properties of molecules, which can aid in their structural elucidation and characterization. For this compound, DFT can be used to predict its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra.
The prediction of NMR chemical shifts is typically performed using the Gauge-Including Atomic Orbital (GIAO) method in conjunction with DFT. researchgate.net This approach involves calculating the magnetic shielding tensors for each nucleus in the molecule. The calculated shielding values are then converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is often high enough to distinguish between different isomers and to aid in the assignment of experimental spectra. researchgate.netnih.gov
| Spectroscopic Technique | Predicted Parameters | Computational Method |
| NMR Spectroscopy | 1H and 13C Chemical Shifts | DFT with GIAO method |
| IR Spectroscopy | Vibrational Frequencies and Intensities | DFT frequency calculations |
Applications in Advanced Organic Synthesis
Role as a Precursor for Vicinal Amino Alcohols
Vicinal amino alcohols, also known as β-amino alcohols, are a significant structural motif found in numerous natural products, pharmaceuticals, and chiral ligands. rsc.orgiwu.edusciengine.com The 1,2-arrangement of the amino and hydroxyl groups is a key pharmacophore in many biologically active molecules. One of the most direct and reliable applications of 1-azidobutan-2-ol (B1368939) is its role as a precursor to the corresponding vicinal amino alcohol, 2-aminobutan-1-ol (B80463).
The conversion is typically achieved through the reduction of the azide (B81097) group. This transformation is highly efficient and can be accomplished using various standard reducing agents. Common methods include catalytic hydrogenation (e.g., using palladium on carbon with a hydrogen atmosphere), the Staudinger reaction (using a phosphine (B1218219) like triphenylphosphine (B44618) followed by hydrolysis), or reduction with metal hydrides like lithium aluminum hydride. The resulting 2-aminobutan-1-ol is a valuable chiral building block, particularly when the synthesis starts from an enantiomerically pure form of this compound. orgchemres.org The azide group serves as a stable and unreactive surrogate for a primary amine, which might otherwise interfere with reactions at the hydroxyl center or be prone to oxidation. tcichemicals.com This strategy allows for the hydroxyl group to be manipulated or used as a directing group before the final unveiling of the amine functionality. researchgate.net
| Precursor | Reaction | Product | Significance |
| This compound | Azide Reduction | 2-Aminobutan-1-ol | Synthesis of a key structural motif in pharmaceuticals and natural products. rsc.orgiwu.edusciengine.com |
Building Block in Carbohydrate and Nucleoside Chemistry
The structural framework of this compound makes it a useful component in the synthesis of modified carbohydrates and nucleosides. orgchemres.org In carbohydrate chemistry, monosaccharides are the fundamental units, characterized by their polyhydroxy aldehyde or ketone structures. pressbooks.pubzmchdahod.orglibretexts.org Modified sugars, where a hydroxyl group is replaced by another functional group like an azide, are crucial for creating analogs that can act as enzyme inhibitors or probes to study carbohydrate metabolism. This compound can be used to introduce an azido-hydroxypropyl side chain onto sugar scaffolds, thereby altering their biological properties.
In nucleoside chemistry, which involves a nitrogenous base linked to a sugar (typically ribose or deoxyribose), azide-modified building blocks are instrumental. biosynth.com These azide-functionalized nucleosides can be incorporated into DNA and RNA strands. d-nb.info The azide group, introduced via a building block like this compound or its derivatives, acts as a handle for subsequent modifications using click chemistry, allowing for the site-specific labeling of nucleic acids for imaging or functional studies. d-nb.info The synthesis often involves coupling the protected azido (B1232118) alcohol to the sugar or nucleobase structure, followed by deprotection steps. biosynth.com
Utility in Click Chemistry for the Synthesis of Complex Molecules
The azide functionality makes this compound a prime substrate for "click chemistry," a concept that describes reactions that are high-yielding, wide in scope, and generate minimal byproducts. organic-chemistry.orgtcichemicals.com The most prominent of these reactions is the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC). organic-chemistry.orgsigmaaldrich.com
This reaction involves the [3+2] cycloaddition between an azide and a terminal alkyne to form a stable 1,4-disubstituted 1,2,3-triazole ring. organic-chemistry.orgbeilstein-journals.org this compound serves as the azide component, and its reaction with a diverse range of alkynes provides a powerful tool for molecular construction. The reaction is known for its reliability, stereospecificity, and compatibility with a wide variety of functional groups and aqueous conditions. organic-chemistry.org
The 1,2,3-triazole ring formed via the CuAAC reaction is not merely a linker but a significant pharmacophore in its own right. It is a bioisostere for amide bonds, is highly stable to metabolic degradation, and can participate in hydrogen bonding and dipole interactions. tcichemicals.commdpi.com By reacting this compound with various terminal alkynes, a library of 1,2,3-triazole-containing scaffolds can be synthesized. mdpi.comorganic-chemistry.org The hydroxyl group on the butanol backbone of the resulting triazole provides an additional site for further functionalization, enabling the creation of more complex and multi-functional molecules. mdpi.com For instance, reacting this compound with a propargyl-functionalized heterocycle would yield a triazole-linked structure with potential applications in medicinal chemistry.
The efficiency and modularity of click chemistry make it exceptionally well-suited for the rapid generation of large compound libraries for drug discovery and high-throughput screening. organic-chemistry.orgtcichemicals.com Using this compound as a common starting material, a multitude of diverse molecular structures can be generated simply by varying the alkyne reaction partner. enamine.net This parallel synthesis approach allows for the creation of hundreds of distinct compounds from readily available building blocks, significantly accelerating the discovery of new bioactive molecules. tcichemicals.commedchemexpress.com The resulting libraries of triazole derivatives can be screened for various biological activities, from enzyme inhibition to receptor binding. sapphirebioscience.com
Use as a Bioorthogonal Chemical Handle for Functionalization (focus on chemical methodology)
Bioorthogonal chemistry refers to chemical reactions that can occur inside of living systems without interfering with native biochemical processes. nih.govmdpi.com The azide group is one of the most widely used bioorthogonal chemical reporters due to its small size, metabolic stability, and lack of reactivity with most biological functional groups. nih.govmdpi.com this compound, by virtue of its azide moiety, can serve as a bioorthogonal handle to tag and functionalize biomolecules.
The primary methodologies for exploiting the azide handle are:
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) : To circumvent the cytotoxicity associated with the copper catalyst used in CuAAC, SPAAC was developed. This reaction uses a strained cyclooctyne (B158145) (e.g., dibenzocyclooctyne, DBCO) that reacts rapidly with azides without the need for a catalyst. nih.govmdpi.com A biomolecule modified with a cyclooctyne could be selectively labeled with a probe derived from this compound, or conversely, a biomolecule incorporating an azido sugar (derived conceptually from an azido alcohol) could be labeled with a cyclooctyne-functionalized probe. nih.govresearchgate.net
Staudinger Ligation : This reaction occurs between an azide and a specifically engineered triarylphosphine (bearing an ortho-ester group). nih.govnih.gov The reaction proceeds smoothly in aqueous environments and at physiological pH, forming a stable amide bond. mdpi.com This allows for the covalent linkage of two molecular fragments, one bearing the azide from a precursor like this compound and the other bearing the phosphine.
These methods allow for the precise chemical modification of proteins, glycans, and other biomolecules in complex biological media and even on the surface of living cells. nih.govmdpi.com
| Bioorthogonal Reaction | Reactants | Key Feature |
| Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Azide + Strained Alkyne (e.g., DBCO) | Copper-free, fast kinetics, suitable for live-cell labeling. nih.govmdpi.com |
| Staudinger Ligation | Azide + Engineered Phosphine | Forms a stable amide bond; occurs in aqueous environments. nih.govmdpi.com |
Synthesis of Other Nitrogen-Containing Functionalized Organic Compounds
Beyond its direct conversion to vicinal amino alcohols and its use in click chemistry, this compound is a versatile starting point for a variety of other nitrogen-containing compounds. orgchemres.orgtcichemicals.com The azide group can be transformed into other nitrogen functionalities, opening up diverse synthetic pathways.
One important transformation is the synthesis of aziridines . β-azido alcohols can be converted into N-acyl or N-sulfonyl aziridines through a two-step process. First, the hydroxyl group is activated (e.g., by conversion to a mesylate or tosylate). Then, intramolecular cyclization is induced by reduction of the azide to an amine in situ, which then displaces the leaving group. Alternatively, treatment of the azido alcohol with a phosphine can lead to an intermediate that cyclizes to form the aziridine (B145994) ring. orgchemres.org
Furthermore, the primary amine generated from the reduction of this compound can undergo a vast range of reactions common to primary amines. These include acylation to form amides, alkylation to form secondary and tertiary amines, and reductive amination with aldehydes or ketones. tcichemicals.com These reactions enable the incorporation of the butan-2-ol backbone into a wide array of more complex nitrogen-containing heterocyclic structures and other functionalized molecules relevant to materials science and medicinal chemistry. mdpi.comnih.govmdpi.com
Q & A
Basic: What experimental protocols are recommended for synthesizing 1-azidobutan-2-ol with high purity?
Methodological Answer:
Synthesis should follow strict stoichiometric control and purification steps. For example:
- Nucleophilic substitution : React butan-2-ol derivatives (e.g., tosylates) with sodium azide in polar aprotic solvents (e.g., DMF) under inert conditions .
- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization. Validate purity via HPLC (>95%) and NMR (absence of azide byproducts like hydrazoic acid) .
- Safety : Implement explosion-proof equipment due to azide instability .
Advanced: How can researchers resolve contradictions in spectroscopic data (e.g., NMR vs. IR) for this compound?
Methodological Answer:
Contradictions often arise from solvent interactions or impurity signals. Strategies include:
- Triangulation : Cross-validate with multiple techniques (e.g., compare NMR, FT-IR, and high-resolution mass spectrometry) .
- Computational modeling : Use DFT calculations (e.g., Gaussian) to predict NMR/IR spectra and identify mismatches .
- Sample preparation : Ensure anhydrous conditions to avoid hydroxyl group interference in IR .
Basic: What safety protocols are critical when handling this compound in laboratory settings?
Methodological Answer:
- Personal protective equipment (PPE) : Wear nitrile gloves, chemical goggles, and flame-resistant lab coats .
- Ventilation : Use fume hoods to prevent azide vapor accumulation. Install emergency eyewash stations .
- Waste disposal : Neutralize azides with sodium nitrite/hypochlorite solutions before disposal to prevent explosive residues .
Advanced: How can computational chemistry predict the reactivity of this compound in click chemistry applications?
Methodological Answer:
- Molecular dynamics (MD) : Simulate azide-alkyne cycloadditions (e.g., CuAAC) using software like GROMACS to study reaction kinetics .
- DFT studies : Calculate transition-state energies to identify regioselectivity trends (e.g., Huisgen vs. strain-promoted reactions) .
- Solvent effects : Use COSMO-RS models to predict solvent impacts on reaction yields .
Basic: What analytical techniques are most reliable for characterizing this compound?
Methodological Answer:
- NMR : and NMR to confirm hydroxyl and azide group positions (e.g., δ 3.5–4.0 ppm for CH-OH; δ 210–220 ppm for C-N in ) .
- FT-IR : Detect azide stretches (~2100 cm) and hydroxyl bands (~3300 cm) .
- Mass spectrometry : HRMS (ESI+) to verify molecular ion [M+H] and fragmentation patterns .
Advanced: How can researchers address discrepancies in thermodynamic data (e.g., Gibbs energy) for this compound in solvent mixtures?
Methodological Answer:
- Local composition models : Apply Renon-Prausnitz equations to account for non-ideal behavior in polar/non-polar solvent systems .
- Experimental validation : Measure activity coefficients via vapor-liquid equilibria (VLE) setups .
- Error analysis : Use Monte Carlo simulations to quantify uncertainty in calorimetric measurements .
Basic: What literature review strategies ensure comprehensive coverage of this compound’s properties?
Methodological Answer:
- Database selection : Prioritize SciFinder, Reaxys, and PubMed. Exclude non-peer-reviewed sources (e.g., BenchChem) .
- Search terms : Combine "this compound" with keywords like "synthesis," "spectroscopy," and "kinetics" .
- Citation tracking : Use tools like Web of Science to trace seminal papers and recent citations .
Advanced: What strategies mitigate batch-to-batch variability in this compound synthesis?
Methodological Answer:
- Process analytical technology (PAT) : Implement in-situ FT-IR or Raman spectroscopy to monitor reaction progress .
- Design of experiments (DoE) : Use factorial designs to optimize temperature, solvent ratio, and catalyst loading .
- Quality control : Establish acceptance criteria (e.g., ≤2% impurity via GC-MS) for raw materials and intermediates .
Basic: How should researchers document experimental procedures for reproducibility?
Methodological Answer:
- Detailed protocols : Include molar ratios, reaction times, and purification steps in supplementary materials .
- Metadata : Report instrument calibration details (e.g., NMR spectrometer frequency, column specifications for HPLC) .
- Data repositories : Upload raw spectra and chromatograms to platforms like Zenodo or Figshare .
Advanced: What mechanistic insights explain this compound’s stability under varying pH conditions?
Methodological Answer:
- Kinetic studies : Perform pH-dependent degradation assays (e.g., UV-Vis monitoring of azide decomposition) .
- DFT calculations : Model protonation states to identify pH-sensitive bonds (e.g., N–N bonds in azide groups) .
- Buffer compatibility : Test stability in phosphate vs. Tris buffers to inform storage conditions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
